molecular formula C27H31Br2ClN4O2 B1684561 Lonafarnib CAS No. 193275-84-2

Lonafarnib

Número de catálogo: B1684561
Número CAS: 193275-84-2
Peso molecular: 638.8 g/mol
Clave InChI: DHMTURDWPRKSOA-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Aplicaciones Científicas De Investigación

Lonafarnib is an orally administered farnesyltransferase inhibitor that has shown promise in treating Hutchinson-Gilford progeria syndrome (HGPS) and is under investigation for other conditions, including hepatitis D virus (HDV) infections and respiratory syncytial virus (RSV) .

Hutchinson-Gilford Progeria Syndrome (HGPS)

Background HGPS is a rare genetic condition caused by a mutation in the LMNA gene, leading to the accumulation of progerin, an aberrant lamin A protein, within the cell nucleus . This accumulation results in accelerated aging and premature death due to cardiovascular complications .

Clinical Trials and Outcomes

  • This compound monotherapy, compared to no treatment, was associated with a significantly lower mortality rate in patients with HGPS . A study following patients for a median of 2.2 years showed a mortality rate of 3.7% in the this compound-treated group versus 33.3% in the untreated group .
  • Updated survival data, including a second clinical trial, indicated that children treated with this compound lived an average of 2.5 years longer, representing an almost 20% increase over the average lifespan of 14.5 years .
  • A clinical trial studying the effects of this compound showed that 71% of participants had an increase in their rate of weight gain or improved carotid artery echodensity (P<0.0001) .
  • This compound was approved by the U.S. Food and Drug Administration (FDA) in November 2020 to reduce the risk of mortality in HGPS and for the treatment of processing-deficient progeroid laminopathies .

Cardiovascular Benefits A study using a mouse model of progeria demonstrated that this compound treatment resulted in 100% survival to the study endpoint, which was the time of 50% survival in untreated mice . Treatment with this compound also led to improvements in arterial structure and function, reducing pulse wave velocity and improving left ventricular diastolic function .

Hepatitis D Virus (HDV) Infections

This compound is currently in phase III clinical trials for the treatment of hepatitis delta virus infections .

Respiratory Syncytial Virus (RSV)

In vivo experiments have indicated that oral administration of this compound exhibits antiviral activity against RSV, with efficacy correlating to drug levels in lung tissue .

Boron Neutron Capture Therapy (BNCT)

Actividad Biológica

Lonafarnib, a farnesyltransferase inhibitor, has garnered significant attention due to its biological activity in various therapeutic contexts, particularly in the treatment of Hutchinson-Gilford progeria syndrome (HGPS) and hepatitis delta virus (HDV) infection. This article delves into the compound's mechanisms of action, clinical efficacy, and emerging applications based on diverse research findings.

This compound (also known as SCH66336 or Sarasar™) functions by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins through a process called prenylation. This modification is essential for the proper localization and function of several oncogenic proteins, including H-ras and K-ras. In vitro studies have demonstrated that this compound effectively blocks the farnesylation of these proteins at low nanomolar concentrations (IC50 values of 1.9 nM for H-ras and 5.2 nM for K-ras) without affecting geranylgeranyl protein transferase at concentrations up to 50 µM .

Progeria Treatment

This compound is notably the first drug approved for treating HGPS, a rare genetic disorder characterized by accelerated aging. Clinical trials conducted at Boston Children's Hospital revealed that treatment with this compound significantly reduced mortality rates among affected children. A cohort study indicated a mortality rate of 3.7% in treated patients compared to 33.3% in untreated ones after a median follow-up of 2.2 years . Furthermore, patients receiving this compound exhibited improved weight gain and reduced vascular stiffness, which are critical factors in managing cardiovascular health .

Table 1: Summary of this compound Clinical Trials for Progeria

Study TypeNumber of PatientsKey FindingsMortality Rate
Phase I28Improved weight gain and vascular health3.7%
Phase II27Significant reduction in mortality compared to untreated group33.3%

Hepatitis Delta Virus (HDV)

In addition to its application in progeria, this compound has been investigated for treating HDV infections. Phase II clinical trials have shown that this compound can reduce HDV viral loads significantly when used as monotherapy or in combination with other antiviral agents. For instance, patients treated with this compound combined with ritonavir demonstrated a mean reduction in HDV-RNA levels of 1.15 logs .

Table 2: Efficacy of this compound in HDV Treatment

Treatment RegimenMean Viral Load Reduction (HDV-RNA)
This compound Monotherapy1.15 logs
This compound + Ritonavir5.57 logs
This compound + PEG-IFN-alfaAchieved HDV-RNA PCR-negativity

Emerging Research and Applications

Recent studies have also explored this compound's potential as an antiviral agent against respiratory syncytial virus (RSV). Research indicates that this compound can inhibit RSV replication in vivo, demonstrating a dose-dependent reduction in viral RNA levels in treated animals . This suggests that this compound may have broader antiviral applications beyond its current uses.

Case Studies

A notable case study involved a cohort of children with progeria who were treated with this compound over several years. The results showed that those on treatment lived an average of 2.5 years longer than untreated peers, highlighting the drug's potential to extend lifespan significantly .

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate lonafarnib’s mechanism as a farnesyltransferase inhibitor (FTI) in vitro?

  • Methodological Answer : this compound’s inhibition of farnesyltransferase (FTase) is typically validated using Western blotting to detect non-farnesylated substrates like HDJ-2. For example, in HUVECs treated with this compound (0.2–10 μM), a dose-dependent increase in non-farnesylated HDJ-2 (upper band) and reduction in farnesylated HDJ-2 (lower band) confirm FTase inhibition . Matrigel-based capillary assembly assays further demonstrate functional effects, where this compound disrupts endothelial cell tube formation in a dose-dependent manner (e.g., 10 μM reduces cumulative capillary length by >50%) .

Q. How can researchers assess this compound’s pharmacokinetic (PK) parameters in preclinical models?

  • Methodological Answer : Key PK parameters (Cmax, AUC, elimination half-life) are determined via non-compartmental analysis using plasma concentration-time data. For instance, in healthy subjects, this compound (100 mg twice daily) exhibits a mean half-life of 4–6 hours . Food effects are critical: a high-fat meal reduces Cmax by 55% and AUC by 29%, necessitating standardized dosing protocols . Tools like Pharsight® WinNonlin® software are used for PK modeling .

Q. What in vitro models are suitable for studying this compound’s anti-neovascularization effects?

  • Methodological Answer : HUVECs plated on Matrigel and treated with this compound (0.2–10 μM) for 6 hours are a standard model. Capillary disruption is quantified via cumulative tube length measurements (e.g., 10 μM reduces length by >70% vs. control) . SRB assays or CellTiter Blue viability assays further validate dose-dependent inhibition of endothelial cell proliferation .

Advanced Research Questions

Q. How can researchers analyze synergistic interactions between this compound and chemotherapeutic agents (e.g., sunitinib or doxorubicin)?

  • Methodological Answer : Synergy is quantified using the Chou-Talalay combination index (CI) method. For example:

  • CI Equation : CI = (D)1/(Dx)1 + (D)2/(Dx)2, where Dx is the dose required for x% cell death.
  • In renal cell carcinoma (786-O cells), this compound + sunitinib yields CI < 1 (synergistic), with enhanced DNA fragmentation at higher doses . CalcuSyn 2.0 software is recommended for dose-response curve modeling .

Q. What molecular pathways underlie this compound’s disruption of endothelial cell motility and proliferation?

  • Methodological Answer : this compound suppresses MAPRE1 (microtubule-associated protein) expression and its interaction with FTβ, critical for cytoskeletal dynamics. GST pull-down assays in HUVECs co-transfected with GST-MAPRE1 and HA-FTβ show a 60–80% reduction in binding with 10 μM this compound . RNA-seq or phosphoproteomics can further identify downstream targets (e.g., Rho GTPases) .

Q. How should researchers design clinical trials to evaluate this compound’s long-term efficacy in Hutchinson-Gilford Progeria Syndrome (HGPS)?

  • Methodological Answer : Retrospective survival analysis comparing treated vs. untreated cohorts (matched by age, sex, and genotype) is essential. In a study of 62 HGPS patients, this compound monotherapy (150 mg/m² twice daily) reduced mortality risk by 88% (HR = 0.12; 95% CI: 0.01–0.93) over 2.2 years . Endpoints include vascular stiffness (pulse-wave velocity), bone density (DEXA scans), and survival rates .

Q. Methodological Considerations

Q. How to address contradictions in this compound’s efficacy across cancer types?

  • Answer : Discrepancies (e.g., activity in renal cell carcinoma vs. lack of response in NSCLC) may stem from tumor-specific Ras isoform dependencies (K-Ras vs. H-Ras). Researchers should perform isoform-specific siRNA knockdowns and correlate with FTase inhibition efficacy .

Q. What statistical methods are recommended for analyzing this compound’s clinical trial data?

  • Answer : Use Cox proportional hazards models for survival analysis (as in HGPS studies ) and ANOVA for PK interactions (e.g., drug-drug effects on AUC ). For preclinical data, Student’s t-test or Mann-Whitney U tests are appropriate for comparing treatment groups .

Propiedades

IUPAC Name

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMTURDWPRKSOA-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Br2ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172927
Record name Lonafarnib
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Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

~3mg/ml
Record name Lonafarnib
Source DrugBank
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Mechanism of Action

Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in premature ageing, associated cardiovascular, cerebrovascular, and musculoskeletal effects and early death around 14 years of age. The _LMNA_ gene encodes lamin A and lamin C, two proteins involved in nuclear integrity and function at the inner nuclear membrane. Under normal conditions, the 12-exon _LMNA_ gene produces full-length prelamin A, which undergoes farnesylation of the C-terminal _CaaX_ motif, followed by proteolytic cleavage of the terminal three amino acids (_aaX_) by the metalloproteinase ZMPSTE24, subsequent carboxymethylation, and finally removal of the last 15 amino acids to yield mature, unfarnesylated, lamin A protein. In HGPS, a single heterozygous C-to-T mutation at position 1824 results in a cryptic splice site that removes the last 150 nucleotides of exon 11 and a concomitant 50-amino acid deletion in the C-terminus of the prelamin A protein. This aberrant prelamin A protein, often called progerin, is permanently farnesylated but unable to complete maturation due to the removal of the second endoproteolytic cleavage site. Although the exact mechanism is unclear, progerin accumulation results in a host of adverse symptoms associated with ageing such as skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive. An additional notable effect of HGPS is increased vascular and peripheral calcification. Children affected by HGPS typically die due to myocardial infarction or stroke. Mechanistic understanding of HGPS remains unclear, although a recent study correlated progerin accumulation, telomere dysfunction, DNA damage-mediated inflammatory cytokine release, and HGPS symptoms, suggesting that the nuclear effects of progerin accumulation may result in pleiotropic downstream effects. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), with a reported IC50 value of 1.9 nM; lonafarnib is specific for FTase, as it does not appreciably inhibit the related GGPT-1 enzyme at concentrations up to 50 μM. Inhibition of progerin farnesylation reduces progerin accumulation in the inner nuclear membrane, which subsequently slows the progression of HGPS and other progeroid laminopathies.
Record name Lonafarnib
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CAS No.

193275-84-2
Record name Lonafarnib
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Record name Lonafarnib
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URL https://www.drugbank.ca/drugs/DB06448
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Record name 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide
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Record name LONAFARNIB
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Lonafarnib
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Lonafarnib
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Lonafarnib
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Lonafarnib
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Lonafarnib
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Lonafarnib

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